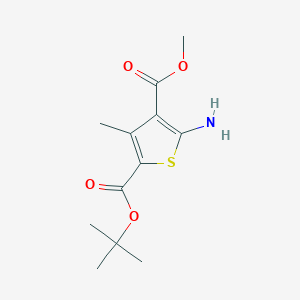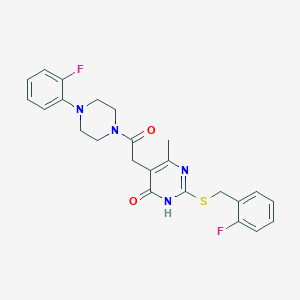
2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms - and a carbonyl group. The presence of fluorobenzyl and piperazinyl groups suggest that this compound could have interesting biological activities.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, pyrimidinones are often synthesized via condensation reactions of beta-ketoesters or beta-diketones with urea or guanidine.Molecular Structure Analysis
The molecular structure would likely show the pyrimidinone core with the fluorobenzyl, piperazinyl, and methyl groups attached at various positions. The exact structure would depend on the specific locations of these substitutions on the pyrimidinone ring.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, pyrimidinones can participate in a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including factors like its polarity, solubility, melting point, and boiling point.Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of novel compounds, including derivatives of piperazine, which exhibit moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. Such studies indicate the potential of fluoro-substituted compounds in contributing to antimicrobial and antifungal research, highlighting the importance of structural modifications to enhance bioactivity against various microbial pathogens (Jadhav et al., 2017).
Cancer Research
Certain fluoro-substituted compounds have been identified for their anti-proliferative activities against human cancer cell lines. For instance, derivatives incorporating the pyrimidine-piperazine scaffold have shown promising results in inhibiting the growth of breast cancer cells, suggesting the potential for these compounds in therapeutic applications targeting cancer (Parveen et al., 2017).
Antipsychotic Drug Development
Compounds with structural similarities to the specified chemical entity have been explored for their potential in antipsychotic drug development. Research into conformationally constrained butyrophenones, which share features with fluoro-substituted piperazines, has revealed their affinity for dopamine and serotonin receptors, indicating their potential utility in the treatment of psychiatric disorders (Raviña et al., 2000).
Neuropharmacology
The role of orexin-1 receptor mechanisms in compulsive food consumption provides insight into the broader applications of fluoro-substituted piperazines in neuropharmacological research. Compounds targeting these receptors have been evaluated for their effects on binge eating behaviors in rats, contributing to our understanding of compulsive eating disorders and potential therapeutic targets (Piccoli et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve elucidating its biological activity, optimizing its structure for increased potency or selectivity, and investigating its mechanism of action.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2S/c1-16-18(23(32)28-24(27-16)33-15-17-6-2-3-7-19(17)25)14-22(31)30-12-10-29(11-13-30)21-9-5-4-8-20(21)26/h2-9H,10-15H2,1H3,(H,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDNCKQOVXBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

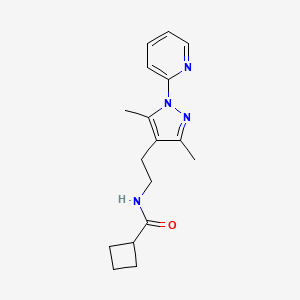
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)
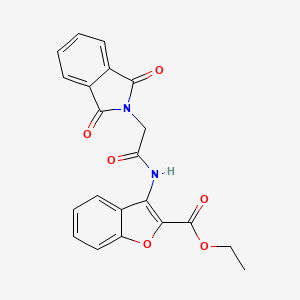
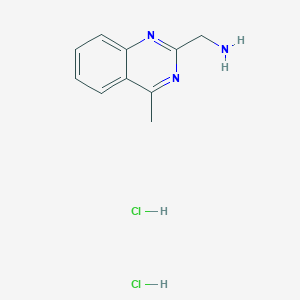
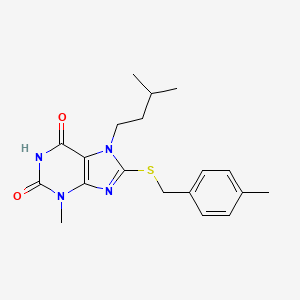
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2960634.png)
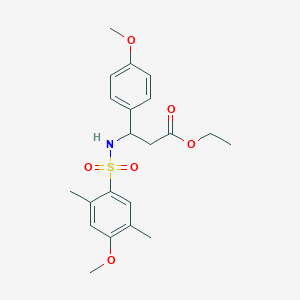
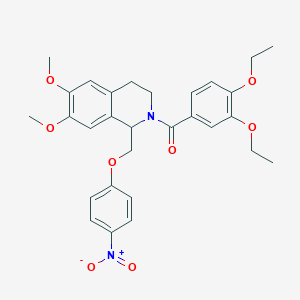

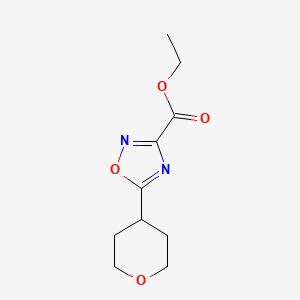
![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)
![(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2960640.png)
![7-Fluoro-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2960642.png)
